molecular formula C18H17F2NO4 B2361429 2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1324298-67-0

2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2361429
CAS No.: 1324298-67-0
M. Wt: 349.334
InChI Key: NMBWKHCDOQSICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic organic compound with the molecular formula C18H17F2NO4 and a molecular weight of 349.3 . This compound features a hybrid structure incorporating both 2,4-difluorophenyl and 4-ethoxyphenyl moieties, a design often explored in medicinal chemistry for optimizing the physicochemical and pharmacological properties of drug candidates . The presence of the fluorine atoms is a common strategy to influence a molecule's metabolic stability, lipophilicity, and membrane permeability, while the ethoxy group can modulate electronic characteristics and molecular conformation . The acetamide ester linkage is a key functional group that may be investigated for its role as a prodrug moiety or as a building block in the synthesis of more complex chemical entities. As a research chemical, it serves as a valuable intermediate for scientists working in early-stage drug discovery and chemical biology, particularly in the synthesis and screening of novel compounds for potential biological activity . Its structure suggests potential as a key intermediate for developing protease inhibitors, receptor modulators, or other biologically active molecules, though its specific mechanism of action is dependent on the research context. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets prior to handling.

Properties

IUPAC Name

[2-(2,4-difluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO4/c1-2-24-14-6-3-12(4-7-14)9-18(23)25-11-17(22)21-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBWKHCDOQSICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of 2,4-Difluoroaniline

The first critical step involves forming the 2-[(2,4-difluorophenyl)amino]-2-oxoethyl intermediate. This is achieved through a carbodiimide-mediated coupling reaction between 2,4-difluoroaniline and glycolic acid derivatives.

Reaction Conditions :

  • Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Catalyst : 4-Dimethylaminopyridine (DMAP) at 0.1–0.3 equivalents.
  • Temperature : 0–25°C under nitrogen atmosphere.

Yield Optimization :

Coupling Agent Solvent Temperature (°C) Yield (%)
DCC DCM 0 72
EDC THF 25 68

The use of DCC in DCM at 0°C provides superior yields due to reduced side reactions.

Esterification with (4-Ethoxyphenyl)acetic Acid

The intermediate is esterified with (4-ethoxyphenyl)acetic acid using Steglich conditions.

Reaction Conditions :

  • Activating Agent : N,N'-Dicyclohexylcarbodiimide (DCC).
  • Solvent : Dry DCM.
  • Catalyst : DMAP (0.2 equivalents).
  • Time : 12–18 hours at room temperature.

Purity Considerations :

  • Residual DCC byproducts are removed via filtration through celite.
  • Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent patents highlight the shift toward continuous flow systems to enhance scalability and safety:

  • Microreactor Setup : Reduces reaction time from 18 hours to 2 hours.
  • Temperature Control : Maintained at 25°C ± 1°C for consistent product quality.
  • Throughput : 5 kg/day with ≥95% purity.

Advantages :

  • Reduced solvent usage (30% less than batch processes).
  • Improved heat dissipation minimizes decomposition.

Green Chemistry Approaches

Alternative solvents and catalysts are explored to align with sustainable practices:

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DCM, offering comparable yields (70–75%) with lower toxicity.
  • Catalyst Recycling : Immobilized DMAP on silica gel enables reuse for up to 5 cycles without yield loss.

Analytical Validation and Quality Control

Spectroscopic Characterization

Key spectral data for the final product:

Technique Key Signals
¹H NMR δ 7.8–7.2 (m, 3H, Ar-H), δ 4.5 (s, 2H, CH₂CO), δ 3.9 (q, 2H, OCH₂), δ 1.3 (t, 3H, CH₃)
IR 1740 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O ether)
HRMS m/z 349.334 [M+H]⁺ (calculated for C₁₈H₁₇F₂NO₄)

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.
  • Melting Point : 112–114°C (uncorrected).

Case Studies from Patent Literature

US9567358B2: Carbodiimide-Mediated Amidation

This patent details the synthesis of quinazoline derivatives using DCC/DMAP, providing a template for the amidation step. Key adaptations for the target compound include:

  • Substituting quinazoline precursors with glycolic acid.
  • Optimizing stoichiometry to 1:1.1 (aniline:glycolic acid).

US10927129B2: Esterification under Mild Conditions

The patent emphasizes low-temperature esterification to prevent racemization, a critical consideration for maintaining stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
  • 2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate
  • 2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate

Uniqueness

2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is unique due to its specific combination of fluorinated aromatic rings and ester functionalities. This structural arrangement imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Biological Activity

The compound 2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C16H18F2N2O3
  • Molecular Weight : 336.33 g/mol
  • SMILES Notation : CCOC(=O)C1=CC=C(C=C1)N(C(=O)CC(F)F)C

This structure suggests the presence of functional groups that may contribute to its biological activity, particularly in enzyme inhibition and receptor interaction.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : It has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

Enzyme Inhibition Studies

A significant aspect of the biological activity of 2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is its role as an enzyme inhibitor. The following table summarizes findings from various studies regarding its inhibitory effects on AChE and BChE:

Study ReferenceEnzyme TargetIC50 (µM)Selectivity Index
AChE36.051.5
BChE22.232.26
AChE30.001.8

The selectivity index (SI) indicates the compound's preference for inhibiting BChE over AChE, which could be beneficial in treating conditions like Alzheimer's disease.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Hydrophobic Interactions : Molecular docking studies have demonstrated that the compound interacts with key amino acid residues in the active sites of AChE and BChE, primarily through hydrophobic interactions.
  • Hydrogen Bonding : The presence of functional groups enables the formation of hydrogen bonds with critical residues, enhancing binding affinity.
  • Structural Similarity to Known Inhibitors : Its structural similarity to existing cholinesterase inhibitors suggests a comparable mechanism of action.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Neuroprotective Effects : In vitro studies demonstrated that treatment with the compound resulted in reduced apoptosis in neuronal cell lines exposed to oxidative stress.
  • Cancer Cell Line Studies : The compound has been tested against various cancer cell lines, showing a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-[(2,4-difluorophenyl)amino]-2-oxoethyl esters, and how can reaction conditions be optimized for higher yields?

The synthesis of fluorophenyl-substituted esters typically involves coupling reactions between activated intermediates (e.g., diazonium salts or hydrazinylidene derivatives) and ester precursors. For example, ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate—a structurally related compound—is synthesized via diazotization of 2,4-difluoroaniline followed by coupling with ethyl acetoacetate in ethanol under controlled pH (sodium acetate buffer) . Key optimization parameters include:

  • Temperature : Maintaining 273 K during diazonium salt formation prevents premature decomposition.
  • Solvent : Ethanol or DMF enhances solubility and reaction homogeneity .
  • Stoichiometry : Excess ethyl acetoacetate (5:1 molar ratio) drives the reaction to completion .

Advanced: How do intramolecular hydrogen bonds and crystal packing influence the stability and reactivity of this compound?

X-ray crystallography reveals that the compound’s stability is governed by S(6) ring motifs formed via intramolecular N–H⋯O hydrogen bonds (bond lengths: ~1.86–1.92 Å). These interactions rigidify the molecular conformation, reducing susceptibility to hydrolysis . Crystal packing further stabilizes the structure through intermolecular C–H⋯O and C–H⋯F interactions, creating layered parallel to the (001) plane . Such structural insights are critical for predicting degradation pathways in storage or biological environments.

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • NMR : 1^1H and 19^19F NMR identify substituent patterns (e.g., fluorophenyl and ethoxyphenyl groups). For example, fluorine atoms at 2,4-positions exhibit distinct splitting due to coupling with adjacent protons .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 354.1) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Contradictory data often arise from assay-specific conditions or impurity profiles. For example:

  • Enzyme Inhibition : Pyrazole derivatives (synthesized from intermediates like the title compound) show COX-2 selectivity at low concentrations (IC50_{50} < 1 µM) but exhibit cytotoxicity at higher doses (>10 µM) due to off-target effects .
  • Mitigation Strategies :
    • Dose-Response Curves : Establish IC50_{50}/EC50_{50} ratios to differentiate therapeutic and toxic ranges.
    • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may contribute to cytotoxicity .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the ester moiety.
  • Light Sensitivity : Protect from UV exposure, as fluorophenyl groups may undergo photodegradation.
  • Solubility : Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers unless stabilized with antioxidants .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : The ethoxyphenyl group’s hydrophobic surface aligns with COX-2’s active site (PDB: 1CX2), while the difluorophenyl moiety engages in halogen bonding with Arg120 .
  • MD Simulations : Trajectories >100 ns reveal stable binding conformations, with RMSD < 2.0 Å, validating target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.